

Foreword: The Strategic Importance of Foundational Knowledge

Author: BenchChem Technical Support Team. **Date:** January 2026

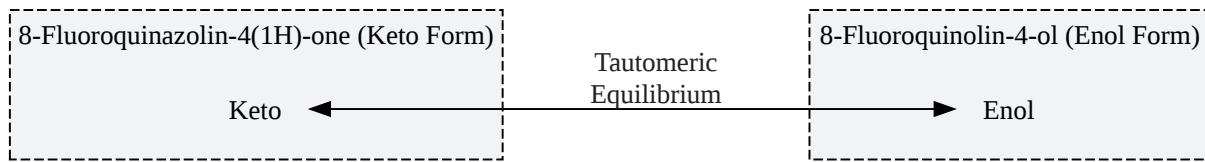
Compound of Interest

Compound Name: **8-Fluoroquinazolin-4(1H)-one**

Cat. No.: **B1449509**

[Get Quote](#)

In the landscape of modern drug discovery, the quinazolinone scaffold stands out as a "privileged structure," a molecular framework that serves as a versatile foundation for developing potent therapeutic agents across various disease areas, including oncology and infectious diseases.^{[1][2]} Within this class, **8-Fluoroquinazolin-4(1H)-one** emerges as a critical building block. Its strategic fluorine substitution has been shown to enhance biological activity, notably in the development of selective Aurora A kinase inhibitors for cancer therapy.^[3] ^[4]


This guide moves beyond a simple data sheet to offer a deep, practical understanding of **8-Fluoroquinazolin-4(1H)-one** from a development perspective. We will dissect its core physicochemical properties, detail the rigorous analytical methodologies required for its characterization, and connect these fundamental parameters to their ultimate impact on formulation, bioavailability, and therapeutic potential. This document is designed for the hands-on researcher and drug development professional who understands that a compound's journey begins with a mastery of its foundational chemistry.

Part 1: Core Physicochemical Profile and Structural Integrity

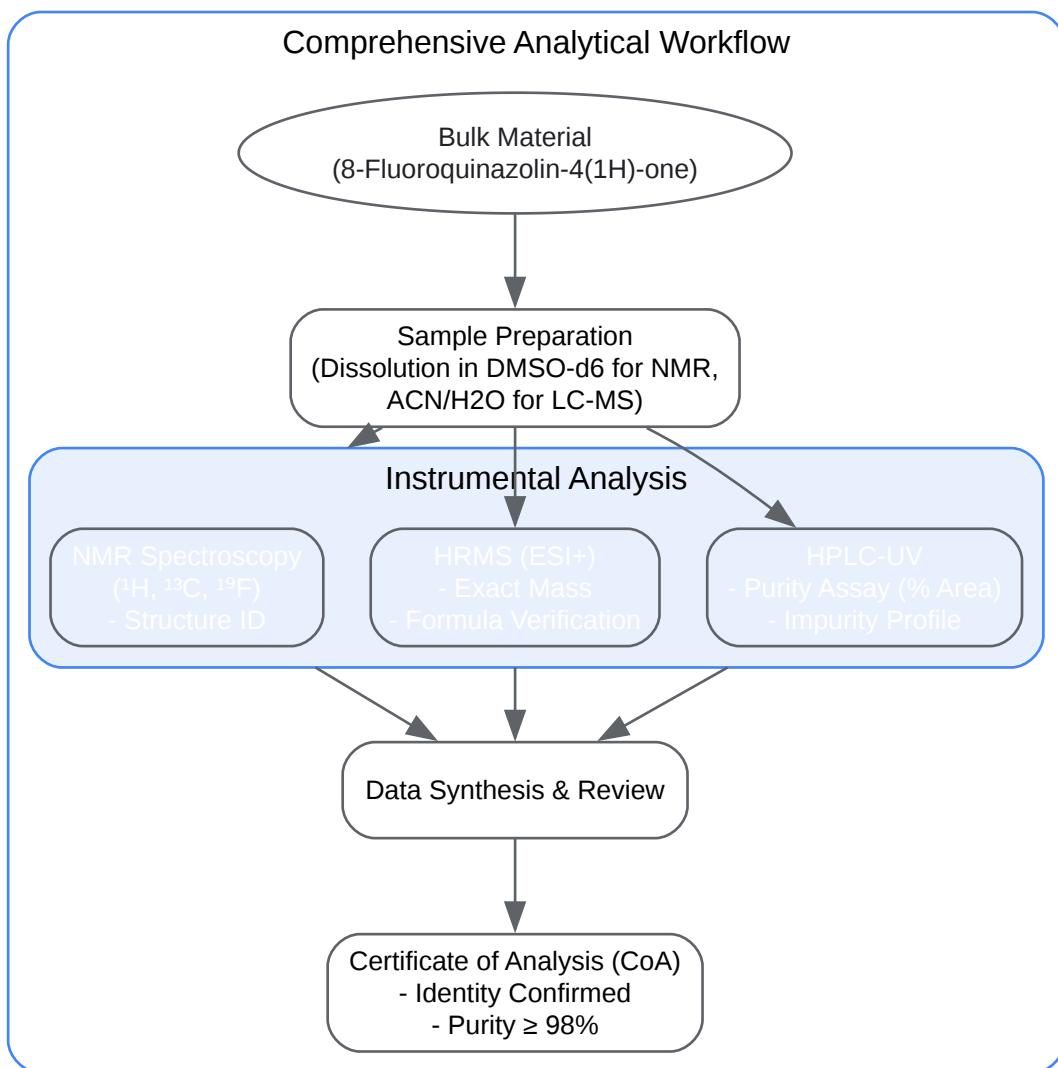
A precise understanding of a compound's identity and intrinsic properties is the bedrock of all subsequent research. For **8-Fluoroquinazolin-4(1H)-one**, this begins with its structure and the potential for tautomerism.

Chemical Structure and Tautomerism

8-Fluoroquinazolin-4(1H)-one (CAS No: 187805-50-1) exists in a tautomeric equilibrium with its enol form, 8-fluoroquinolin-4-ol.[5][6] While both forms may exist, the quinazolinone (keto) form is generally the more stable and predominant tautomer, particularly in the solid state and in polar solvents.[6] This distinction is critical, as the dominant tautomer dictates the molecule's hydrogen bonding capabilities, crystal packing, and receptor interactions.

[Click to download full resolution via product page](#)

Caption: Tautomeric equilibrium of **8-Fluoroquinazolin-4(1H)-one**.


Summary of Physicochemical Properties

The following table summarizes the core physicochemical data for **8-Fluoroquinazolin-4(1H)-one**, compiled from supplier technical sheets and predictive models. These values are the essential starting point for any experimental design.

Property	Value	Source(s)
CAS Number	187805-50-1	[7] [8]
Molecular Formula	C ₈ H ₅ FN ₂ O	[7] [8]
Molecular Weight	164.14 g/mol	[7] [8]
Appearance	Beige to off-white powder/solid	[5]
Melting Point	272-273 °C	[7]
Boiling Point	290.5 ± 42.0 °C at 760 mmHg	[7]
Density	1.4 ± 0.1 g/cm ³	[7]
logP (Predicted)	1.92 (for tautomer 8-fluoroquinolin-4-ol)	[5]
Flash Point	129.5 ± 27.9 °C	[7]

Part 2: Analytical Characterization & Quality Control Workflow

In drug development, "knowing your molecule" is a mandate for regulatory compliance and reproducible science. The identity, purity, and stability of **8-Fluoroquinazolin-4(1H)-one** must be unequivocally established. The following represents a validated, multi-pronged approach to its characterization.

[Click to download full resolution via product page](#)

Caption: Workflow for analytical characterization.

Method 1: Nuclear Magnetic Resonance (NMR) for Structural Elucidation

Causality: NMR is the gold standard for confirming the covalent structure of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are essential to verify the aromatic substitution pattern and the integrity of the quinazolinone core.

Experimental Protocol:

- Sample Preparation: Accurately weigh ~5-10 mg of **8-Fluoroquinazolin-4(1H)-one** and dissolve in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is strategic due to its excellent solvating power for heterocyclic compounds and the positioning of its residual peak away from most aromatic signals.[9]
- Acquisition: Record ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher spectrometer.
- Data Analysis:
 - ¹H NMR: Expect to see distinct signals in the aromatic region (approx. 7.0-8.5 ppm) corresponding to the protons on the fused rings. The presence of a broad singlet at high chemical shift (>11 ppm) is indicative of the N-H proton.
 - ¹³C NMR: Correlate the protonated carbons and identify the quaternary carbons, including the characteristic carbonyl (C=O) signal (approx. >160 ppm).
 - ¹⁹F NMR: A single resonance will confirm the presence and chemical environment of the fluorine atom.

Method 2: High-Resolution Mass Spectrometry (HRMS) for Formula Verification

Causality: HRMS provides an extremely accurate mass measurement, allowing for the unambiguous confirmation of the elemental formula (C₈H₅FN₂O). This technique is crucial for differentiating the target compound from potential impurities or isomers.

Experimental Protocol:

- Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent mixture such as acetonitrile/water.
- Infusion: Introduce the sample into the mass spectrometer via Electrospray Ionization (ESI) in positive ion mode. ESI is a soft ionization technique ideal for polar heterocyclic molecules.
- Analysis: Measure the mass of the protonated molecule [M+H]⁺. The experimentally observed mass should be within 5 ppm of the theoretical calculated mass for C₈H₅FN₂OH⁺. [10]

Method 3: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Causality: HPLC is the workhorse for determining the purity of a drug substance. A robust method separates the main compound from process impurities, starting materials, and degradation products, allowing for accurate quantification.

Experimental Protocol:

- System: A standard HPLC system with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m), which is effective for separating small aromatic molecules.
- Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid. The acid improves peak shape for nitrogen-containing heterocycles.
- Detection: UV detection at a wavelength where the chromophore has significant absorbance (e.g., 254 nm).
- Quantification: Purity is typically reported as a percentage based on the area of the main peak relative to the total area of all peaks detected.

Part 3: Physicochemical Properties in the Drug Development Context

The fundamental data presented in Part 1 are not merely academic; they directly inform a compound's viability as a drug candidate.

Solubility: The Gateway to Bioavailability

Insight: Poor aqueous solubility is a primary cause of failure for promising drug candidates. While specific data for **8-Fluoroquinazolin-4(1H)-one** is not widely published, its characterization is essential. The shake-flask method remains the definitive technique for determining thermodynamic solubility.^[6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation [pubmed.ncbi.nlm.nih.gov]
- 5. 8-FLUORO-4-HYDROXYQUINOLINE - Safety Data Sheet [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. 8-Fluoro-4(1H)-quinazolinone Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsoc.com [chemsoc.com]
- 8. calpaclab.com [calpaclab.com]
- 9. rsc.org [rsc.org]
- 10. rsc.org [rsc.org]
- To cite this document: BenchChem. [Foreword: The Strategic Importance of Foundational Knowledge]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1449509#physicochemical-properties-of-8-fluoroquinazolin-4-1h-one>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com